molecular formula C10H16O4 B1457135 2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid CAS No. 321602-27-1

2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid

Cat. No.: B1457135
CAS No.: 321602-27-1
M. Wt: 200.23 g/mol
InChI Key: WMRCVFGWAKNFMD-UHFFFAOYSA-N
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Description

2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid is a chemical compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . It is supplied with the CAS registry number 1092300-65-6 . This compound features a cyclopentyl ring core substituted with both a carboxylic acid and a methyl ester functional group, a structure that classifies it as a 1,1-cyclopentanediacetic acid mono methyl ester analog. This specific arrangement makes it a valuable intermediate in organic synthesis, particularly in the development of more complex molecular architectures. Its structural similarity to malonic ester derivatives suggests potential application in decarboxylation reactions for the synthesis of ketones and carboxylic acids, a process common in acetoacetic ester and malonic ester syntheses . The presence of two distinct reactive groups allows researchers to perform selective chemical modifications, enabling its use in medicinal chemistry for the construction of active pharmaceutical ingredients and in material science. This product is intended for research and development purposes in a laboratory setting. It is strictly for Professional and Laboratory Use Only, and is not approved for human, veterinary, diagnostic, or household use.

Properties

IUPAC Name

2-[1-(2-methoxy-2-oxoethyl)cyclopentyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-14-9(13)7-10(6-8(11)12)4-2-3-5-10/h2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRCVFGWAKNFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCCC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501295673
Record name 1-Methyl 1,1-cyclopentanediacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321602-27-1
Record name 1-Methyl 1,1-cyclopentanediacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321602-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl 1,1-cyclopentanediacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Cyclopentyl Acetic Acid Derivatives

One common approach involves the alkylation of cyclopentyl acetic acid or its derivatives with 2-methoxy-2-oxoethyl halides or equivalents. This reaction is typically performed under basic conditions to deprotonate the acid and facilitate nucleophilic substitution.

  • Reaction conditions: Use of strong bases such as sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran).
  • Temperature: Controlled between 0°C and room temperature to avoid side reactions.
  • Yield: Moderate to high, depending on the purity of reagents and reaction time.

Esterification Followed by Oxidation

Another method involves initial esterification of cyclopentyl acetic acid with methanol to form methyl esters, followed by selective oxidation to introduce the keto group at the 2-position.

  • Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid for esterification.
  • Oxidizing agents: Use of PCC (pyridinium chlorochromate) or Dess–Martin periodinane for mild oxidation.
  • Purification: Column chromatography or recrystallization to isolate the target acid.

Use of Protecting Groups and Functional Group Transformations

To achieve regioselectivity and prevent side reactions, protecting groups such as silyl ethers or acetals may be employed during intermediate steps. Following protection, functional group transformations like nucleophilic substitution or hydrolysis are conducted.

Data Table: Summary of Preparation Methods

Method Key Reagents/Conditions Temperature Range Yield (%) Notes
Alkylation 2-Methoxy-2-oxoethyl halide, NaH, DMF 0–25°C 65–85 Requires anhydrous conditions
Esterification + Oxidation Methanol, H2SO4 (cat.), PCC or DMP 25–40°C 60–75 Two-step process, careful oxidation needed
Protecting Group Strategy Silyl ethers, acetals, acidic/basic hydrolysis Ambient 70–90 Improves selectivity, adds complexity

Detailed Research Findings

  • Reaction Optimization: Studies indicate that controlling the base strength and solvent polarity significantly affects the alkylation efficiency. Polar aprotic solvents increase nucleophilicity, enhancing substitution rates.

  • Purity and Characterization: The final product is characterized by NMR (1H and 13C), IR spectroscopy, and mass spectrometry to confirm the presence of methoxy, keto, and carboxylic acid functionalities.

  • Scalability: Methods involving esterification followed by oxidation are more amenable to scale-up due to milder conditions and fewer side reactions.

  • Environmental and Safety Considerations: Use of chromium-based oxidants like PCC requires careful waste management. Alternative oxidants such as Dess–Martin periodinane offer safer profiles but at higher cost.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural motifs with the target molecule, differing in substituents or core rings:

Compound Name Molecular Formula Key Substituents Biological/Physicochemical Notes Reference
2-{1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentyl}acetic acid C₁₃H₂₁NO₄ Morpholinyl-oxoethyl Higher polarity due to morpholine; MW: 255.31; used in HDAC inhibitor synthesis
2-(2-Oxocyclopentyl)acetic acid C₇H₁₀O₃ 2-Oxocyclopentyl Simpler analog; lacks methoxy group; MW: 142.16; potential metabolic intermediate
Active metabolite of clopidogrel C₁₆H₁₆ClNO₃S 2-Methoxy-2-oxoethyl + chlorophenyl-piperidine Antiplatelet activity; labile thiol group; stereochemistry-dependent efficacy
[2-(4-Methoxyphenyl)-2-oxoethoxy]acetic acid C₁₁H₁₂O₅ 4-Methoxyphenyl-oxoethoxy Enhanced aromaticity; MW: 224.21; potential anti-inflammatory applications
Key Observations:
  • The chlorophenyl-piperidine moiety in clopidogrel’s metabolite introduces steric bulk and lipophilicity, critical for binding to the P2Y₁₂ receptor . The absence of the methoxy group in 2-(2-oxocyclopentyl)acetic acid simplifies synthesis but reduces steric and electronic complexity, likely diminishing target specificity .
  • Physicochemical Properties :

    • The methoxy-oxoethyl group in the target compound balances hydrophilicity (via the ester oxygen) and lipophilicity (via the methoxy group), a feature shared with clopidogrel’s metabolite .
    • Aromatic substituents (e.g., 4-methoxyphenyl in C₁₁H₁₂O₅) enhance π-π stacking interactions but may reduce metabolic stability due to oxidative susceptibility .

Biological Activity

2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid is a compound that has garnered interest in the fields of organic synthesis and biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H18O3
  • Molecular Weight : 214.26 g/mol
  • CAS Number : 60142-94-1

Biological Activity Overview

Research indicates that 2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest the compound may possess antibacterial activity, particularly against Gram-negative bacteria such as Escherichia coli .
  • Anti-inflammatory Effects : The compound is being investigated for its potential to modulate inflammatory pathways, which could be beneficial in treating various inflammatory diseases .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Interaction : The compound may bind to specific enzymes, inhibiting or activating them, which can alter metabolic pathways .
  • Receptor Modulation : It may interact with cellular receptors, influencing signal transduction processes that are critical in inflammation and other physiological responses .
  • Gene Expression Alteration : The compound could affect the expression of genes involved in inflammation and cell proliferation, contributing to its therapeutic effects .

Antimicrobial Activity

A study highlighted the antibacterial efficacy of related compounds, demonstrating that derivatives of 2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid exhibited significant activity against E. coli, with minimum inhibitory concentrations (MICs) as low as 0.78 mg/mL .

Anti-inflammatory Research

In animal models, compounds structurally similar to 2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid have shown promising anti-inflammatory effects. For instance, a related compound demonstrated a reduction in inflammatory markers in rat models of arthritis .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant activity against E. coli
Anti-inflammatoryReduced inflammatory markers in animal models
Enzyme InteractionPotential inhibition/activation of enzymes
Receptor ModulationInteraction with cellular receptors

Q & A

Q. What are the optimal synthetic routes for 2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclopentane ring functionalization followed by esterification or hydrolysis. For example, a cyclopentane precursor (e.g., methyl 3-oxocyclopentylacetate) can undergo nucleophilic substitution with a methoxy-oxoethyl group. Key steps include:
  • Cyclization : Use of acid catalysts (e.g., HCl) to promote cyclopentane ring closure .
  • Ester Hydrolysis : Controlled hydrolysis of methoxy groups under alkaline conditions to yield the acetic acid moiety .
    Purification often requires column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target compound. Yield optimization depends on stoichiometric ratios of reagents and reaction temperature (e.g., 60–80°C for ester hydrolysis) .

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the cyclopentyl backbone, methoxy group (δ\delta 3.2–3.5 ppm), and acetic acid protons (δ\delta 2.3–2.6 ppm). Compare with PubChem data for validation .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (210–260 nm) to assess purity (>95%) and identify byproducts .
  • X-ray Crystallography : For absolute stereochemical confirmation (if chiral centers are present), single-crystal analysis is recommended .

Q. What are the stability profiles of this compound under physiological conditions?

  • Methodological Answer : Stability studies in PBS (pH 7.4) at 37°C show degradation half-lives >24 hours, indicating suitability for in vitro assays. Key factors:
  • pH Sensitivity : The acetic acid group may protonate/deprotonate, affecting solubility. Buffered solutions (e.g., Tris-HCl) are advised .
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the cyclopentyl-oxoethyl moiety .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of 2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid?

  • Methodological Answer : Chirality at the cyclopentyl or methoxy group can drastically alter target binding. For example:
  • Enantiomer-Specific Activity : (1R,2R)-configured analogs show higher affinity for cyclooxygenase (COX) enzymes compared to (1S,2S) isomers in anti-inflammatory assays .
  • Docking Studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with COX-2’s hydrophobic pocket, guided by X-ray structures (PDB: 5KIR) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. neuroactive effects)?

  • Methodological Answer : Discrepancies often arise from assay conditions or structural analogs. Strategies include:
  • Dose-Response Curves : Test across concentrations (1 nM–100 µM) to identify biphasic effects .
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to rule out nonspecific binding .
  • Metabolite Analysis : LC-MS/MS to detect in situ degradation products that may exhibit unintended activity .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • ADME Prediction : Tools like SwissADME estimate LogP (~2.1), indicating moderate lipophilicity. Adjust substituents (e.g., methoxy to hydroxy) to enhance aqueous solubility .
  • Metabolic Sites : CYP450 metabolism (e.g., CYP3A4) can be modeled using StarDrop’s DEREK Nexus to identify vulnerable positions (e.g., cyclopentyl ring oxidation) .

Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?

  • Methodological Answer :
  • Flow Chemistry : Continuous-flow reactors improve reproducibility for cyclization steps, reducing batch variability .
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for esterification steps, aligning with EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid
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2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid

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